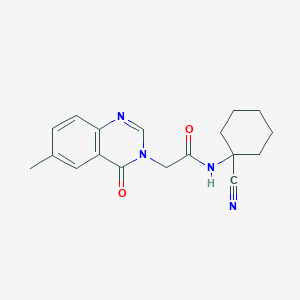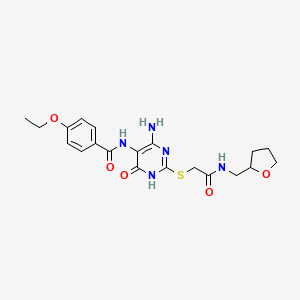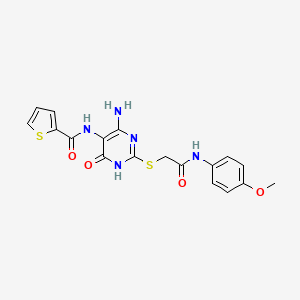![molecular formula C13H19Cl3N2O2S B2561131 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide CAS No. 1374681-21-6](/img/structure/B2561131.png)
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide, commonly known as TCS or Triclosan, is a synthetic compound that has been widely used as an antibacterial and antifungal agent in various personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in the medical field as an antiseptic and disinfectant. Despite its widespread use, there are concerns about the potential risks associated with TCS exposure, including its impact on human health and the environment. In
Wirkmechanismus
TCS works by inhibiting the activity of enzymes that are essential for bacterial growth and survival. Specifically, TCS targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids in bacteria. By inhibiting ENR, TCS prevents the synthesis of new fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, TCS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to disrupt hormone function in animals, leading to concerns about its potential impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TCS in lab experiments is its broad-spectrum antibacterial and antifungal activity. TCS is effective against a wide range of microorganisms, making it a useful tool in microbiology research. However, there are also limitations to using TCS in lab experiments. For example, TCS can be toxic to some types of cells, which can limit its use in certain types of experiments. Additionally, there are concerns about the potential impact of TCS on the environment, which may limit its use in some research settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to TCS. One area of interest is the potential impact of TCS on human health. While there have been some studies on this topic, more research is needed to fully understand the potential risks associated with TCS exposure. Another area of interest is the development of alternative antibacterial and antifungal agents that are less toxic to the environment. Finally, there is a need for more research on the long-term effects of TCS exposure on the environment, including its impact on aquatic ecosystems.
Synthesemethoden
TCS can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting product with diethylamine. The final product is obtained through a crystallization process. The synthesis of TCS is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
TCS has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro and in vivo studies to evaluate its efficacy against various microorganisms. TCS has also been used in animal studies to investigate its potential toxicity and environmental effects.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)


![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)


![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)
